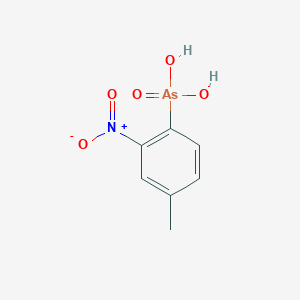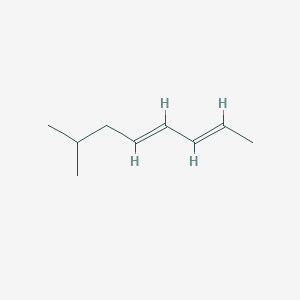
7-Methyl-2,4-octadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,4-octadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,4-octadiene typically involves the use of magnesium organic compounds and orotonaldehyde (2-butene) as starting materials. The reaction conditions often include specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized through radical copolymerization processes. This involves the use of long-chain α-olefins and functional monomers, catalyzed by Lewis acids such as scandium trifluoromethanesulfonate .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2,4-octadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2,4-octadiene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high molecular weight polymers and copolymers.
Wirkmechanismus
The mechanism of action of 7-Methyl-2,4-octadiene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of more complex molecules. The pathways involved include radical polymerization and metathesis reactions .
Vergleich Mit ähnlichen Verbindungen
2,4-Octadiene: This compound shares the diene structure but differs in the position of the methyl group.
2,7-Octadiene, 4-methyl-: Another similar compound with variations in the position of double bonds and methyl groups.
Uniqueness: 7-Methyl-2,4-octadiene is unique due to its specific arrangement of double bonds and the position of the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H16 |
|---|---|
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
(2E,4E)-7-methylocta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
InChI-Schlüssel |
LLCIDQNOIXWXCW-YTXTXJHMSA-N |
Isomerische SMILES |
C/C=C/C=C/CC(C)C |
Kanonische SMILES |
CC=CC=CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


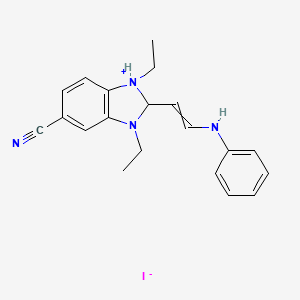
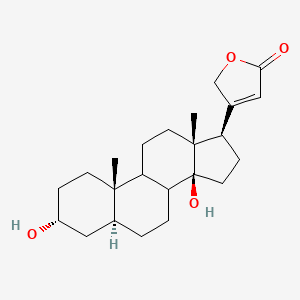
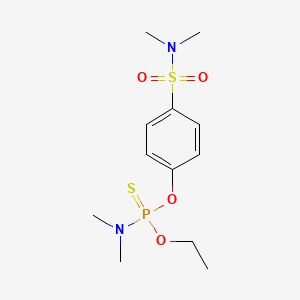
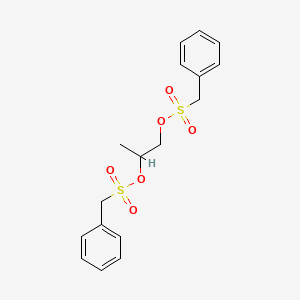
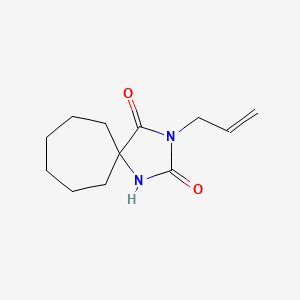
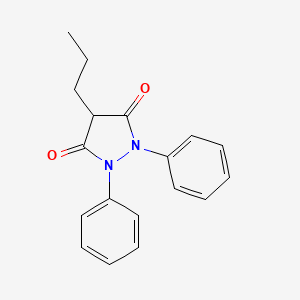
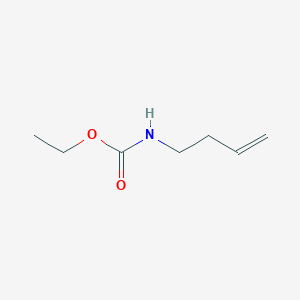
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)

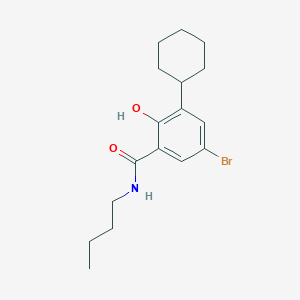

![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
